LX2343
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LX2343 involves multiple steps, starting with the preparation of the benzodioxole and phenylsulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The detailed synthetic route includes:
- Preparation of 1,3-benzodioxole intermediate.
- Synthesis of 5-chloro-2-methoxyphenylsulfonyl intermediate.
- Coupling of the intermediates using an appropriate coupling agent under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: LX2343 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the benzodioxole or phenylsulfonyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .
Scientific Research Applications
LX2343 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including autophagy and apoptosis.
Industry: Potential applications in the development of neuroprotective agents and therapeutic drugs.
Mechanism of Action
LX2343 exerts its effects through multiple mechanisms:
Amyloid β Production and Clearance: It inhibits the production of amyloid β by modulating the activity of β-secretase and γ-secretase enzymes.
Oxidative Stress and Apoptosis: this compound alleviates oxidative stress-induced neuronal apoptosis by maintaining mitochondrial integrity and inhibiting pro-apoptotic pathways.
Tauopathy: It inhibits tau hyperphosphorylation, a process associated with Alzheimer’s disease progression.
Comparison with Similar Compounds
LX2343 is unique in its dual action on amyloid β production and clearance. Similar compounds include:
Donepezil: Primarily an acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Memantine: An NMDA receptor antagonist that modulates glutamate activity.
Rivastigmine: Another acetylcholinesterase inhibitor with a different mechanism of action.
Compared to these compounds, this compound offers a multifaceted approach by targeting both amyloid β and tau pathology, making it a promising candidate for Alzheimer’s disease treatment .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYSGIYKAVUVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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